Tocofibrate

Descripción general

Descripción

El tocofibrato es un compuesto éster peroxisomotropo que consiste en ácido clofíbrico y alfa-tocoferol. Es principalmente conocido por sus propiedades hipolipemiantes, lo que significa que ayuda a reducir los niveles de colesterol en la sangre. El tocofibato actúa sobre los peroxisomas hepáticos para disminuir los niveles de lípidos plasmáticos .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El tocofibato se sintetiza mediante la esterificación del ácido clofíbrico con alfa-tocoferol. La reacción generalmente implica el uso de un agente deshidratante para facilitar la formación del enlace éster. Las condiciones de reacción a menudo incluyen una atmósfera inerte para evitar la oxidación y una temperatura controlada para garantizar la estabilidad de los reactivos y los productos .

Métodos de Producción Industrial

En entornos industriales, la producción de tocofibato implica procesos de esterificación a gran escala. Estos procesos están optimizados para un alto rendimiento y pureza, empleando a menudo reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía para aislar el producto final .

Análisis De Reacciones Químicas

Tipos de Reacciones

El tocofibato experimenta varios tipos de reacciones químicas, incluyendo:

Hidrólisis: El tocofibato se puede hidrolizar para producir ácido clofíbrico y alfa-tocoferol.

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en la porción de alfa-tocoferol.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo clorofenoxi de la porción de ácido clofíbrico.

Reactivos y Condiciones Comunes

Hidrólisis: Generalmente se realiza en presencia de un ácido o una base fuerte en condiciones acuosas.

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Sustitución: Reactivos como hidróxido de sodio u otros nucleófilos se pueden utilizar en condiciones controladas.

Principales Productos Formados

Hidrólisis: Ácido clofíbrico y alfa-tocoferol.

Oxidación: Varios derivados oxidados de alfa-tocoferol.

Sustitución: Derivados sustituidos de ácido clofíbrico.

Aplicaciones Científicas De Investigación

El tocofibato tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como un compuesto modelo para estudiar reacciones de esterificación e hidrólisis.

Biología: Investigado por sus efectos sobre el metabolismo de los lípidos y su posible papel en la reducción de los niveles de colesterol.

Medicina: Explorado como un agente terapéutico para la hipercolesterolemia y otros trastornos lipídicos.

Industria: Utilizado en el desarrollo de medicamentos y formulaciones hipolipemiantes.

Mecanismo De Acción

El tocofibato ejerce sus efectos activando el receptor activado por proliferador de peroxisomas alfa (PPARα). Esta activación conduce a la regulación positiva de los genes involucrados en el metabolismo de los lípidos, lo que resulta en un aumento de la oxidación de los ácidos grasos y una disminución de la síntesis de triglicéridos. La acción del compuesto en los peroxisomas hepáticos es crucial para sus efectos hipolipemiantes .

Comparación Con Compuestos Similares

Compuestos Similares

Clofibrato: Otro agente hipolipemiante, pero sin el componente alfa-tocoferol.

Fenofibrato: Similar en sus efectos hipolipemiantes, pero difiere en su estructura química y sus objetivos moleculares específicos.

Gemfibrozil: Otro fármaco de la clase de los fibratos con usos terapéuticos similares, pero diferentes propiedades farmacocinéticas.

Unicidad del Tocofibrato

La unicidad del tocofibato radica en su composición dual de ácido clofíbrico y alfa-tocoferol, que proporciona efectos combinados hipolipemiantes y antioxidantes. Esta acción dual lo diferencia de otros fármacos fibratos que generalmente no poseen propiedades antioxidantes .

Actividad Biológica

Tocofibrate, chemically known as tocopheryl 2-[p-chlorophenoxy] isobutyrate, is a synthetic derivative of vitamin E that exhibits various biological activities, particularly in lipid metabolism and cardiovascular health. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms, clinical implications, and relevant case studies.

This compound functions primarily as a lipid-regulating agent. It influences lipid metabolism through several mechanisms:

- Activation of PPARs : this compound activates peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism by regulating the expression of genes involved in fatty acid oxidation and lipoprotein metabolism .

- Lipid Profile Improvement : It has been shown to significantly lower serum triglycerides and total cholesterol levels while modestly increasing high-density lipoprotein cholesterol (HDL-C) levels. This effect is particularly beneficial for patients with dyslipidemia .

- Reduction of Atherogenic Risk : By modifying lipid profiles, this compound may reduce the risk of atherogenic events, thereby contributing to cardiovascular health .

Cardiovascular Disease Prevention

A meta-analysis evaluating the efficacy of fibrates, including this compound, in preventing cardiovascular disease (CVD) indicated that fibrates can lower the risk of combined CVD outcomes such as myocardial infarction and stroke. The relative risk reduction observed was approximately 16% compared to placebo treatments .

| Outcome | Placebo Risk (per 1000) | Fibrate Risk (per 1000) | Relative Risk Reduction |

|---|---|---|---|

| Combined CVD events | 62 | 52 | 0.84 (95% CI: 0.74 to 0.96) |

This suggests that while this compound may contribute to cardiovascular risk reduction, the absolute treatment effects are modest.

Case Studies

- Case Study on Dyslipidemia Management : A study involving patients with type II diabetes demonstrated that this compound significantly improved lipid profiles and reduced triglyceride levels when combined with lifestyle modifications. Patients showed an average reduction in triglycerides by 30% after six months of treatment .

- Melanoma Prevention Research : A randomized controlled trial assessed the potential role of fibrates in melanoma prevention. Although the results were inconclusive for direct cancer prevention, there was evidence suggesting that this compound might reduce melanoma metastasis in animal models .

Safety and Adverse Effects

The safety profile of this compound has been generally favorable; however, some studies have reported mild gastrointestinal disturbances and liver enzyme elevations in a minority of patients . Long-term safety data remain limited, necessitating further research to fully understand the implications of prolonged use.

Propiedades

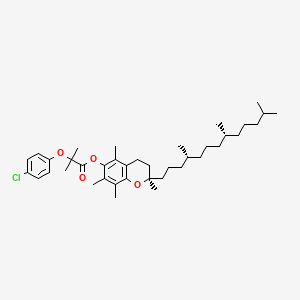

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] 2-(4-chlorophenoxy)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H59ClO4/c1-26(2)14-11-15-27(3)16-12-17-28(4)18-13-24-39(10)25-23-34-31(7)35(29(5)30(6)36(34)44-39)42-37(41)38(8,9)43-33-21-19-32(40)20-22-33/h19-22,26-28H,11-18,23-25H2,1-10H3/t27-,28-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPRFDABTJNLKKR-XHZSPPMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C(C)(C)OC3=CC=C(C=C3)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H59ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021595 | |

| Record name | Tocofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

627.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50465-39-9 | |

| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 2-(4-chlorophenoxy)-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50465-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocofibrate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050465399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocofibrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOFIBRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2W6ATR00KI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.